![molecular formula C18H29ClN2O2 B2864310 N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride CAS No. 2418675-72-4](/img/structure/B2864310.png)
N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains an oxane ring (a six-membered ring with one oxygen and five carbon atoms), a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, C6H5) attached to an aminoethyl group (-CH2CH2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxane ring, the carboxamide group, and the aminoethylphenyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group (-NH2) is typically a nucleophile, meaning it donates electron pairs and can react with electrophiles. The carboxamide group (-CONH2) can participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide and aminoethylphenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Amino-acid Conjugation and Spectroscopic Analysis
Research by Benoiton et al. (2009) focused on the synthesis and structural confirmation of amino-acid conjugates of hapten, specifically looking at the reaction between methylamine and 2-phenyloxazole-4-carboxylic acid, which could be analogous to the chemical manipulation of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride for bioconjugation purposes (Benoiton, Hudecz, & Chen, 2009).
Novel Synthetic Pathways
Hazra et al. (1997) explored the synthesis of Chloramphenicol via a new intermediate, showcasing innovative pathways in organic synthesis that could similarly be applied to the synthesis or modification of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride (Hazra, Pore, & Maybhate, 1997).
Polymerization and Material Science Applications
Kricheldorf et al. (2001) discussed the role of cyclization in kinetically controlled polycondensations, providing a foundation for understanding how similar chemical compounds might be utilized in the development of new polymeric materials (Kricheldorf, Böhme, & Schwarz, 2001).
Development of Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, which hints at the potential pharmacological applications of related compounds (Kumar et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-10-18(3,11-14(2)22-13)17(21)20-12-16-6-4-15(5-7-16)8-9-19;/h4-7,13-14H,8-12,19H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGTIZTUHHKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)(C)C(=O)NCC2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)
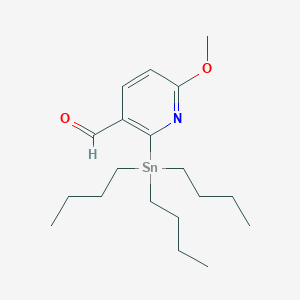
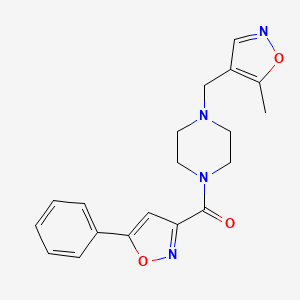
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
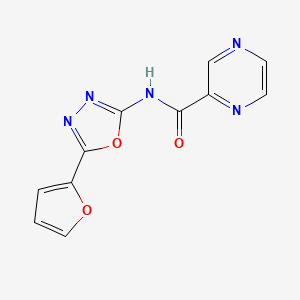
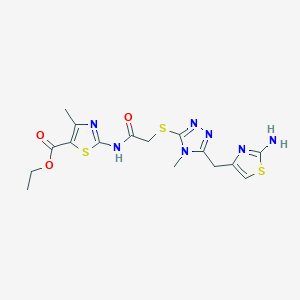
![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)
![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)
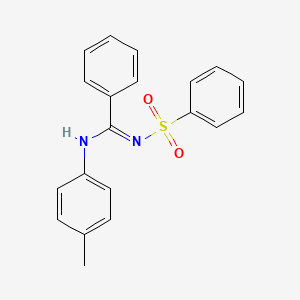
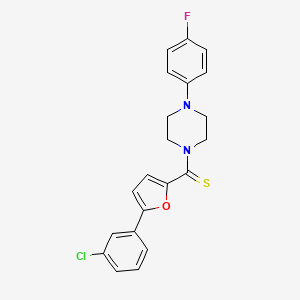
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)
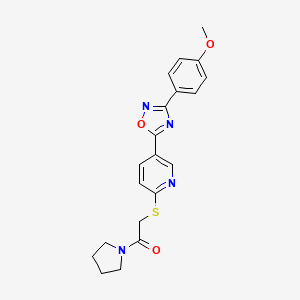
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)